molecular formula C11H17NO3 B12729791 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol CAS No. 104177-41-5

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol

Cat. No.: B12729791
CAS No.: 104177-41-5
M. Wt: 211.26 g/mol
InChI Key: XVHFBXXAWYWZBO-UHFFFAOYSA-N
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Description

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is an organic compound that features a phenoxy group substituted with a dimethylamino group and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol typically involves the reaction of dimethylamine with resorcinol to obtain 3-(N,N-dimethylamino)phenol . This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(o-(Dimethylamino)phenoxy)-1,2-propanediol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenoxy group with a dimethylamino substituent and a propanediol moiety. This structure imparts specific chemical properties and reactivity that make it valuable for various applications in research and industry.

Biological Activity

3-(o-(Dimethylamino)phenoxy)-1,2-propanediol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO3
  • CAS Number : 3025572

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness similar to or exceeding that of established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Control
Staphylococcus aureus4 µg/mLComparable to chloramphenicol
Pseudomonas aeruginosa2 µg/mLSuperior to norfloxacin
Escherichia coli8 µg/mLComparable to tetracycline

These results suggest that the compound's structural features contribute to its ability to inhibit bacterial growth effectively.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed:

  • Cell Viability : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 24 hours.
  • Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its interaction with cellular targets. The dimethylamino group is believed to enhance membrane permeability, facilitating the compound's entry into cells and enhancing its efficacy against pathogens and cancer cells alike.

Properties

CAS No.

104177-41-5

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-[2-(dimethylamino)phenoxy]propane-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-12(2)10-5-3-4-6-11(10)15-8-9(14)7-13/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

XVHFBXXAWYWZBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1OCC(CO)O

Origin of Product

United States

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